molecular formula C15H12N4O B14313509 1,3-Diphenyl-1H-1,2,4-triazole-5-carboxamide CAS No. 113308-31-9

1,3-Diphenyl-1H-1,2,4-triazole-5-carboxamide

Cat. No.: B14313509
CAS No.: 113308-31-9
M. Wt: 264.28 g/mol
InChI Key: WYSBJEDARHQTNQ-UHFFFAOYSA-N
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Description

1,3-Diphenyl-1H-1,2,4-triazole-5-carboxamide is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of two phenyl groups attached to the triazole ring and a carboxamide group at the 5-position. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diphenyl-1H-1,2,4-triazole-5-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of hydrazine derivatives with appropriate nitriles. The reaction typically proceeds under mild conditions and can be catalyzed by transition metals such as copper or nickel. The general reaction scheme is as follows:

    Cyclization of Hydrazine Derivatives: Hydrazine derivatives react with nitriles to form the triazole ring.

    Substitution Reactions: The phenyl groups can be introduced through substitution reactions using phenyl halides or phenylboronic acids.

    Formation of Carboxamide Group: The carboxamide group can be introduced through amidation reactions using appropriate amines and carboxylic acids.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous flow processes. The use of continuous flow reactors allows for better control of reaction conditions, higher yields, and improved safety. Catalysts such as copper-on-charcoal can be used to facilitate the cyclization reactions under continuous flow conditions .

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenyl-1H-1,2,4-triazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like phenyl halides, phenylboronic acids, and various nucleophiles are employed.

Major Products Formed

    Oxidation: Formation of triazole oxides.

    Reduction: Formation of triazole amines.

    Substitution: Formation of substituted triazoles with different functional groups.

Scientific Research Applications

1,3-Diphenyl-1H-1,2,4-triazole-5-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Diphenyl-1H-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, triazole derivatives are known to inhibit the biosynthesis of ergosterol in fungal cells by blocking the enzyme 14-α-demethylase . This disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and ultimately cell death.

Comparison with Similar Compounds

1,3-Diphenyl-1H-1,2,4-triazole-5-carboxamide can be compared with other triazole derivatives:

    Fluconazole: An antifungal agent with a similar triazole ring structure.

    Voriconazole: Another antifungal agent with enhanced activity against a broader spectrum of fungi.

    Rufinamide: An anticonvulsant drug with a triazole core structure.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two phenyl groups and a carboxamide group makes it a versatile compound for various applications .

Properties

CAS No.

113308-31-9

Molecular Formula

C15H12N4O

Molecular Weight

264.28 g/mol

IUPAC Name

2,5-diphenyl-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C15H12N4O/c16-13(20)15-17-14(11-7-3-1-4-8-11)18-19(15)12-9-5-2-6-10-12/h1-10H,(H2,16,20)

InChI Key

WYSBJEDARHQTNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=N2)C(=O)N)C3=CC=CC=C3

Origin of Product

United States

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